methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a synthetic small molecule characterized by a methyl benzoate core linked to a sulfamoyl group, which is further substituted with a pyridinylmethyl moiety bearing a furan-2-yl substituent. For instance, compounds with sulfamoyl benzoate scaffolds and heterocyclic substituents (e.g., furan, pyridine, oxadiazole) have demonstrated antifungal, enzyme inhibitory, and herbicidal activities .
Properties
IUPAC Name |
methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKKLQZKOUZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-Furan Intermediate: The reaction begins with the coupling of a furan derivative with a pyridine derivative under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfonamide group is introduced. This step may involve the use of reagents such as chlorosulfonic acid or sulfonyl chlorides.
Esterification: Finally, the benzoate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate and related compounds:
Structural and Functional Comparisons
LMM11 (1,3,4-Oxadiazole Derivative)
- Key Differences: LMM11 replaces the pyridinylmethyl group in the target compound with a 1,3,4-oxadiazole ring.
- Activity : Demonstrates antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL), attributed to furan-mediated hydrophobic interactions and sulfamoyl group polarity .
Compound 53 (Thiophene-Substituted Analog)
- Key Differences: Incorporates a thiophene and oxoisoindolinyl group instead of furan.
- Activity : Inhibits perforin-mediated cytotoxicity (IC₅₀ = 3.2 µM), highlighting the sulfamoyl benzoate core’s adaptability to immune modulation .
I-6373 (Ethyl Benzoate Derivative)
- Key Differences: Uses an ethyl ester and phenethylthio linkage instead of sulfamoyl.
MDL-800 (SIRT Inhibitor)
- Key Differences: Features bromo/fluoro substituents and a phosphoaminophenyl group. Halogens enable halogen bonding with SIRT enzymes, a feature absent in the target compound .
- Activity : Potent SIRT6 inhibitor (IC₅₀ = 0.6 µM), emphasizing the role of electron-withdrawing groups in enzyme inhibition .
Metsulfuron Methyl Ester (Herbicidal Analog)
Research Findings and Implications
- Antifungal Potential: The furan-2-yl group in both the target compound and LMM11 suggests shared mechanisms, such as disrupting fungal redox homeostasis via Trr1 inhibition . However, the pyridinylmethyl group in the target compound may reduce metabolic stability compared to LMM11’s oxadiazole.
- Enzyme Inhibition : MDL-800’s halogenated structure underscores the importance of electronegative substituents for SIRT binding, a feature that could be engineered into the target compound for enhanced activity .
- Structural Flexibility: The sulfamoyl benzoate core is versatile, as seen in Compound 53’s immune-modulatory activity and Metsulfuron’s herbicidal use. Minor modifications (e.g., ester groups, heterocycles) drastically alter target specificity .
Notes and Limitations
- Contradictions : While sulfamoyl benzoates like LMM11 are antifungal, structural analogs like Metsulfuron are herbicides, illustrating how substituents dictate function .
- Research Gaps : Direct biological data for the target compound are absent in the evidence. Future studies should assess its pharmacokinetics and activity against Trr1 or other enzymes.
- Design Recommendations : Introducing halogens (as in MDL-800) or rigid heterocycles (as in LMM11) could optimize the target compound’s efficacy.
Biological Activity
Methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, a compound featuring a furan and pyridine moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 294.37 g/mol
The structure includes:
- A furan ring, contributing to its biological activity.
- A pyridine moiety, known for enhancing pharmacological properties.
- A sulfamoyl group, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects:
- NLRP3 Inflammasome Inhibition :
- Cytokine Modulation :
Case Study Analysis
A review of literature reveals several case studies where related compounds have been tested for their biological activities:
- Study on Anticancer Efficacy :
- Inflammation Models :
Summary Table of Biological Activities
Q & A
Basic Question: How can synthesis conditions be optimized for methyl 4-({[5-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate to improve yield and purity?
Answer:
Optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side-product formation. Lower temperatures (40–60°C) are preferable for sulfamoylation steps .
- Catalysts : Use of triethylamine or pyridine as bases can enhance nucleophilic substitution in sulfonamide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol or THF may reduce byproducts in esterification .
- Reaction Time : Monitor via TLC or HPLC to terminate reactions at peak product formation (~6–12 hours for multi-step syntheses) .
- Continuous Flow Reactors : For scalability, flow systems minimize batch variability and improve heat transfer .
Basic Question: What analytical techniques are critical for characterizing this compound and verifying purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with key signals for the furan (δ 6.3–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 388.12) and detects impurities .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and resolve sulfonamide-related byproducts .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges in polyfunctional compounds .
Basic Question: What purification strategies are effective for isolating this compound?
Answer:
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) separates ester and sulfonamide intermediates .
- Recrystallization : Use ethanol/water mixtures for final product crystallization; monitor solubility curves to optimize solvent ratios .
- Preparative HPLC : For small-scale high-purity batches, employ C18 columns with 0.1% TFA modifiers to suppress sulfonamide aggregation .
Advanced Question: How can mechanistic studies elucidate the reactivity of the sulfamoyl and benzoate groups?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protonated sulfamoyl groups to identify rate-determining steps in hydrolysis .
- Spectroscopic Monitoring : In situ FTIR tracks carbonyl (C=O) and sulfonamide (S=O) vibrations during ester cleavage or nucleophilic attacks .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites, validated by experimental substituent effects .
Advanced Question: How should researchers address contradictions in reported biological activity data?
Answer:
- Dose-Response Validation : Replicate assays (e.g., IC50) across multiple cell lines (HEK293, HeLa) to rule out cell-type-specific artifacts .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended protein interactions masking primary activity .
- Redox Interference Checks : Measure compound stability under assay conditions; sulfonamides may degrade in high-glutathione environments, altering observed effects .
Advanced Question: What methodologies assess the environmental impact and degradation pathways of this compound?
Answer:
- Photolysis Studies : Expose to UV light (254 nm) in aqueous buffers; track half-life via LC-MS and identify breakdown products (e.g., benzoic acid derivatives) .
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to quantify microbial degradation rates .
- Ecotoxicity Screening : Daphnia magna and algae growth inhibition tests evaluate acute/chronic toxicity thresholds .
Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Functional Group Isosterism : Replace the furan ring with thiophene or pyrrole to assess π-π stacking effects on receptor binding .
- Sulfonamide Modifications : Introduce methyl or trifluoromethyl groups to the sulfamoyl moiety; measure changes in solubility and target affinity .
- Ester Bioisosteres : Substitute methyl benzoate with amides or carbamates to modulate metabolic stability .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
- Waste Disposal : Segregate halogenated (furan-containing) waste for incineration; avoid aqueous release due to potential bioaccumulation .
Advanced Question: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase); validate with mutagenesis data .
- MD Simulations : GROMACS-based trajectories (100 ns) assess binding stability under physiological conditions (pH 7.4, 310 K) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (ester carbonyl, sulfonamide oxygen) for virtual screening of analogs .
Advanced Question: What experimental designs evaluate long-term stability and degradation under storage?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor via HPLC for decomposition .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; compare impurity profiles to baseline using mass balance principles .
- Lyophilization : Assess freeze-dried vs. solution stability; sulfonamides often degrade faster in solution due to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
